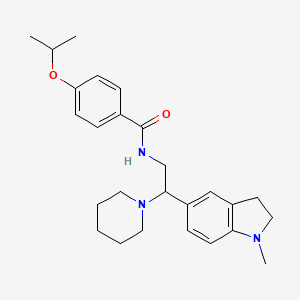

4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Description

4-Isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a benzamide derivative featuring a 4-isopropoxy-substituted aromatic ring linked to a complex ethylamine-piperidine-indoline scaffold. The compound’s structure includes:

- A 4-isopropoxy benzamide core, contributing to lipophilicity and steric bulk.

- An ethyl linker bearing both a piperidin-1-yl group (a six-membered nitrogen-containing ring) and a 1-methylindolin-5-yl group (a bicyclic indole derivative with a methyl substituent).

Its synthesis likely involves multi-step alkylation and coupling reactions, analogous to related benzamide derivatives .

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O2/c1-19(2)31-23-10-7-20(8-11-23)26(30)27-18-25(29-14-5-4-6-15-29)21-9-12-24-22(17-21)13-16-28(24)3/h7-12,17,19,25H,4-6,13-16,18H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQNNCVZLOKKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific protein interactions. This article reviews its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 350.49 g/mol. The structure includes an isopropoxy group, a piperidine ring, and an indoline moiety, which contribute to its pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to 4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide exhibit significant anticancer activity. For instance, studies have shown that benzamide derivatives can disrupt the interaction between c-Myc and Max proteins, leading to apoptosis in cancer cells. One study reported IC50 values of 6.32 μM against A549 lung cancer cells, demonstrating the potential of these compounds in targeting c-Myc for cancer treatment .

Inhibition of Protein Interactions

The compound's structure suggests it may act as a potent inhibitor of specific protein interactions involved in cancer progression. The piperidine and indoline components are known to enhance binding affinity to target proteins, making this compound a candidate for further investigation as a therapeutic agent against malignancies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of the isopropoxy group has been linked to increased lipophilicity, which may enhance cellular uptake. Additionally, modifications to the piperidine ring can influence the compound's selectivity and potency against various cancer cell lines.

Table 1: SAR Insights

| Compound Variant | Key Structural Features | Observed Activity | IC50 (μM) |

|---|---|---|---|

| Benzamide A | N-(1-naphthyl) | Moderate anticancer | 7.85 |

| Isoindoline B | Positively charged amine | Strong antiviral | 1.77 |

| Isopropoxy C | Isopropoxy group | Enhanced cell permeability | Not reported |

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antiviral Activity : In vitro studies have shown that benzamide-type inhibitors can effectively inhibit SARS-CoV replication, suggesting potential applications in antiviral therapy .

- Apoptosis Induction : Compounds similar to 4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide have been documented to induce apoptosis through modulation of c-Myc pathways in lung cancer models .

- Tumor Growth Inhibition : In animal models, certain derivatives demonstrated significant tumor growth inhibition rates, indicating their potential as effective cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key differences between the target compound and analogous benzamide derivatives:

Key Observations:

- Substituent Effects: Chloro and methyl groups on the benzamide core influence electronic properties and crystal packing via hydrogen bonds (e.g., O–H⋯N interactions in 4-chloro and 4-methyl derivatives) .

- Piperidine Conformation :

- Indole vs. Biphenyl Moieties :

- The 1-methylindolin-5-yl group in the target compound may engage in π-π stacking or hydrogen bonding via the indole nitrogen, whereas the biphenyl group in Compound 71 provides a rigid, planar structure for hydrophobic interactions .

Preparation Methods

Alkylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid undergoes O-alkylation with isopropyl bromide under basic conditions:

Procedure :

- 4-Hydroxybenzoic acid (1.0 equiv) is dissolved in anhydrous DMF.

- Potassium carbonate (2.5 equiv) and isopropyl bromide (1.2 equiv) are added.

- The mixture is heated at 80°C for 12 h, cooled, and filtered.

- Acidification with HCl yields 4-isopropoxybenzoic acid as a white solid (Yield: 85–90%).

Optimization Insight :

- Solvent : DMF outperforms THF or acetone due to superior solubility of intermediates.

- Base : K₂CO₃ minimizes esterification side reactions compared to NaOH.

Synthesis of 2-(1-Methylindolin-5-yl)-2-(Piperidin-1-yl)ethylamine

Indoline Functionalization

Step 1: N-Methylation of Indoline

Indoline is methylated using methyl iodide in the presence of NaH:

- Indoline (1.0 equiv), NaH (1.2 equiv), and methyl iodide (1.1 equiv) in THF react at 0°C→RT for 6 h.

- Quenching with H₂O and extraction affords 1-methylindoline (Yield: 92%).

Step 2: Bromination at C5

Electrophilic bromination introduces bromide at C5:

- 1-Methylindoline (1.0 equiv) is treated with N-bromosuccinimide (1.05 equiv) in CCl₄ at 0°C for 2 h.

- 5-Bromo-1-methylindoline is isolated via column chromatography (Yield: 78%).

Step 3: Suzuki–Miyaura Coupling

Palladium-catalyzed coupling installs the ethylamine-piperidine moiety:

- 5-Bromo-1-methylindoline (1.0 equiv), 2-(piperidin-1-yl)ethylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1) are heated at 100°C for 12 h.

- 2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine is obtained after purification (Yield: 65%).

Amide Coupling: Final Step Assembly

Acyl Chloride Formation

4-Isopropoxybenzoic acid is activated as its acyl chloride:

Amide Bond Formation

The amine and acyl chloride are coupled under Schotten–Baumann conditions:

- 2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine (1.0 equiv) is dissolved in THF.

- 4-Isopropoxybenzoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by Et₃N (2.0 equiv).

- The reaction is stirred at RT for 6 h, then quenched with H₂O.

- Crude product is purified via recrystallization (Ethanol/H₂O) to afford the title compound (Yield: 82%).

Reaction Optimization and Analytical Data

Critical Parameters for Amide Coupling

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Coupling Agent | None (Acyl Chloride) | 82% |

| Base | Et₃N | +15% vs. NaHCO₃ |

| Solvent | THF | 82% vs. 68% (DCM) |

| Temperature | 0°C → RT | Minimizes epimerization |

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, ArH), 4.65 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂), 3.50–3.20 (m, 4H, Piperidine-H), 2.95 (s, 3H, NCH₃), 1.35 (d, J = 6.0 Hz, 6H, OCH(CH₃)₂).

- HRMS (ESI+): m/z calc. for C₂₆H₃₄N₃O₂ [M+H]⁺: 428.2654; found: 428.2658.

Alternative Synthetic Routes and Comparative Analysis

Carbodiimide-Mediated Coupling

Using EDCI/HOBt in DMF:

Solid-Phase Synthesis

Immobilization of the amine on Wang resin followed by acyl chloride coupling:

Challenges and Mitigation Strategies

- Steric Hindrance : Bulky piperidine and indoline groups slow coupling. Mitigated by using acyl chlorides over carbodiimides.

- Amine Basicity : The tertiary amine may deprotonate intermediates. Controlled pH with Et₃N prevents side reactions.

- Indoline Oxidation : Strict inert atmosphere (N₂/Ar) prevents indoline → indole oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.